S-(2-Ethylguanidine)phosphorothioic acid
Description
S-(2-Ethylguanidine)phosphorothioic acid (CAS: 54978-25-5) is an organophosphorus compound characterized by a phosphorothioic acid backbone (H₃PO₃S) with a sulfur atom covalently bonded to a 2-ethylguanidine group. The guanidine moiety [(NH₂)₂NC₂H₅] introduces strong basicity and hydrogen-bonding capabilities, which may influence its reactivity, solubility, and interactions with biological targets .
Properties
CAS No. |
54978-25-5 |
|---|---|
Molecular Formula |
C3H10N3O3PS |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C3H10N3O3PS/c4-3(5)6-1-2-11-10(7,8)9/h1-2H2,(H4,4,5,6)(H2,7,8,9) |
InChI Key |
BRRDYVDAJREXSQ-UHFFFAOYSA-N |
SMILES |
C(CSP(=O)(O)O)N=C(N)N |
Canonical SMILES |
C(CSP(=O)(O)O)N=C(N)N |
Other CAS No. |
54978-25-5 |
Synonyms |
S-(2-ethylguanidine)phosphorothioic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Basicity: The 2-ethylguanidine group in the main compound provides stronger basicity (pKa ~13) compared to amines (e.g., diisopropylaminoethyl, pKa ~10) or quaternary ammonium groups (permanently charged) . This may enhance solubility in acidic environments or binding to anionic targets.
Steric Effects: Bulky substituents (e.g., diisopropylaminoethyl) in 73835-17-3 reduce steric accessibility, possibly hindering enzyme interactions . The smaller methyl ester group in Phosphorothioic acid methyl ester allows for broader reactivity in synthetic pathways .
Biological Interactions :
- Quaternary ammonium derivatives (e.g., O-Ethyl S-2-dimethylpropylammonium... iodide ) exhibit permanent positive charges, favoring ionic interactions with cell membranes or acetylcholinesterase .
- Guanidine derivatives may mimic arginine residues in proteins, enabling unique binding modes in enzymatic inhibition .
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